salvinorin B 2-methoxyethoxymethyl ether
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O9 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxyethoxymethoxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O9/c1-24-7-5-16-23(28)34-19(15-6-8-31-13-15)12-25(16,2)21(24)20(26)18(11-17(24)22(27)30-4)33-14-32-10-9-29-3/h6,8,13,16-19,21H,5,7,9-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1 |
InChI Key |
PIISJSXOJJEJHX-BYDLNXCSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCOC)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCOC)C)C4=COC=C4 |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interactions
Kappa Opioid Receptor (KOR) Agonism
Salvinorin B 2-methoxyethoxymethyl ether is a potent and selective agonist at the kappa opioid receptor (KOR). nih.gov Its chemical structure, a derivative of salvinorin B, confers enhanced potency and a longer duration of action compared to its parent compound, salvinorin A. wikipedia.orgnih.gov
Studies have demonstrated that this compound binds to the KOR with high affinity. One study reported a Ki value of 0.60 nM at the kappa opioid receptor. wikipedia.org Another study found that it displayed approximately a 3-fold higher affinity for the KOR than both salvinorin A and the prototypical KOR agonist U-50,488H. nih.govnih.gov
In terms of potency, it has been shown to be a full agonist at the KOR. nih.gov Research indicates it is approximately five to seven times more potent than salvinorin A and U-50,488H, respectively, in guanosine (B1672433) 5′-O-(3-[³⁵S]thio)triphosphate (GTPγS) binding assays. nih.gov
| Compound | Ki (nM) at KOR | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | 0.60 | - | wikipedia.org |
| This compound | ~3-fold higher than Sal A & U-50,488H | ~5-7-fold more potent than Sal A & U-50,488H | nih.gov |
| Salvinorin A | 1.3 | 4.5 ± 1.2 | nih.gov |
| U-50,488H | 2.7 | 10.6 ± 1.8 | nih.gov |
Compared to salvinorin A, this compound exhibits enhanced metabolic stability. The ester bond at the C(2) position of salvinorin A is susceptible to hydrolysis by esterases, leading to the formation of the much less potent salvinorin B. nih.gov In contrast, the ether bond at the C(2) position of this compound is more resistant to this metabolic breakdown, contributing to its longer duration of action in vivo. nih.gov
When compared with U-50,488H, a well-characterized selective KOR agonist, this compound demonstrates superior affinity and potency. nih.gov This makes it a valuable tool for probing the structure and function of the kappa opioid receptor.
Functional Selectivity at the Kappa Opioid Receptor
Recent research has focused on the concept of functional selectivity, or biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.
This compound has been identified as a G-protein biased agonist at the KOR. nih.gov This was determined using assays that measure the inhibition of forskolin-induced cAMP accumulation to assess G-protein signaling. nih.govfrontiersin.org In these assays, the ethoxymethyl ether analog, EOM SalB, which is structurally similar, was shown to be more potent than both salvinorin A and U-50,488H. nih.govfrontiersin.org Specifically, GTPγS binding assays have confirmed its role as a full agonist in activating G-proteins. nih.gov
| Compound | G-protein Activation (cAMP inhibition) | β-arrestin Recruitment | Bias Factor (vs. U-50,488H) | Reference |
|---|---|---|---|---|
| EOM SalB (analog) | More potent than Sal A & U-50,488H | More potent than Sal A & U-50,488H | 2.53 (G-protein biased) | nih.gov |
| Salvinorin A | - | - | 0.648 (β-arrestin biased) | nih.gov |
| U-50,488H | Reference | Reference | 1 (Balanced) | nih.gov |
Selectivity Profile Against Other Opioid Receptors and Non-Opioid Targets
A key feature of salvinorin A and its potent analogues like this compound is their remarkable selectivity for the kappa opioid receptor. nih.govnih.gov
Mu Opioid Receptor (MOR) Evaluation
Studies consistently show that salvinorin A and its derivatives have negligible binding affinity for the mu-opioid receptor. nih.govnih.gov This high degree of selectivity is a defining characteristic of this compound class, distinguishing them from many other opioid ligands that exhibit activity at multiple opioid receptor types.
Delta Opioid Receptor (DOR) Evaluation
Similar to the mu-opioid receptor, the delta-opioid receptor is not a significant target for this compound or its parent compound, salvinorin A. nih.govnih.gov Functional and binding assays have demonstrated no meaningful affinity for the DOR. nih.gov
Profiling Against Non-Opioid Receptors, Transporter Proteins, and Ion Channels
Extensive screening of salvinorin A has shown it to be a highly selective agonist for the KOR, with little to no significant affinity for a wide array of other G protein-coupled receptors, transporters, and ion channels. nih.gov this compound is also noted for its high potency and selectivity for the KOR, suggesting a similarly "clean" profile with minimal off-target interactions. nih.govresearchgate.netresearchgate.netamazonaws.com
Preclinical Pharmacological Investigations and Biological Activities
Modulation of Central Nervous System Processes
EOM SalB is a potent and selective kappa opioid receptor (KOR) agonist. nih.govfrontiersin.org The KOR is a G-protein coupled receptor, and its activation can lead to downstream signaling through both G-protein and β-arrestin pathways. nih.gov Many of the negative side effects associated with KOR agonists, such as sedation and aversion, are linked to the β-arrestin signaling pathway. nih.gov In cellular assays, EOM SalB has demonstrated a G-protein bias, an effect often correlated with fewer KOR-mediated side effects. nih.govnih.gov This G-protein bias has been shown to be reproducible across different cell types and signaling assays. nih.gov
Salvinorin A analogs, including EOM SalB, have been identified as having potential for development as anti-nociceptive therapeutics. nih.govfrontiersin.org While the provided search results focus more on the anti-addiction and remyelination properties, the potent KOR agonism of EOM SalB suggests its involvement in pain modulation, a known effect of KOR activation. nih.govnih.gov
Preclinical studies in rats have shown that EOM SalB did not induce sedation in spontaneous locomotor activity tests or anxiety in the elevated plus-maze. nih.govfrontiersin.org This improved side-effect profile is a significant advantage over prototypical KOR agonists. nih.gov Furthermore, research on Salvinorin A derivatives suggests their potential in developing treatments for mood disorders. researchgate.net
Studies in Demyelinating Disease Models
Multiple sclerosis (MS) is a neurodegenerative disease characterized by demyelination and neuroinflammation in the central nervous system. nih.govresearchgate.net The KOR has been identified as a promising target for developing remyelinating therapies. nih.govnih.gov
EOM SalB has been investigated in two preclinical models of demyelination: experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination. nih.govresearchgate.net
In the EAE model, therapeutic treatment with EOM SalB led to a dose-dependent attenuation of disease severity and enabled functional recovery. nih.govfrontiersin.org This effect was found to be dependent on KOR activation. nih.gov Furthermore, EOM SalB treatment resulted in a greater number of animals in recovery compared to the prototypical KOR agonist U50,488. nih.govnih.gov
In the cuprizone-induced demyelination model, administration of EOM SalB resulted in an increase in the number of mature oligodendrocytes, the cells responsible for producing myelin. nih.govresearchgate.net This led to an increased number of myelinated axons and greater myelin thickness in the corpus callosum. nih.govresearchgate.net
Table 1: Effects of EOM SalB in Preclinical Demyelination Models
| Preclinical Model | Key Findings | Reference |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Decreased disease severity, increased number of animals in recovery, KOR-dependent action. | nih.govnih.gov |
| Cuprizone-Induced Demyelination | Increased number of mature oligodendrocytes, increased number of myelinated axons, increased myelin thickness. | nih.govresearchgate.net |
In the EAE model, EOM SalB treatment was found to decrease the infiltration of immune cells into the central nervous system. nih.govresearchgate.net Specifically, a reduction in CD45high infiltrating cells was observed in the brain. nih.gov Treatment with KOR agonists, including EOM SalB, led to a reduction in MOG-specific IFNγ+CD4+ and CD8+ T cells, as well as a decrease in IL-17A+CD4+ T cells. nih.gov This suggests that EOM SalB not only reduces immune cell infiltration but also shifts the inflammatory cytokine response towards a more favorable regulatory environment. nih.gov
Assessment of Metabolic Stability and Pharmacokinetic Considerations
Modification at the C-2 position of Salvinorin A to create EOM SalB has resulted in improved metabolic stability compared to the parent compound. nih.govfrontiersin.orgnih.gov The lack of a hydrolyzable ester at this position contributes to this increased stability. nih.gov While plasma analysis has confirmed the greater metabolic stability of EOM SalB, studies have shown that its pharmacokinetics in the brain are similar to Salvinorin A, with rapid entry and exit. nih.govnih.gov This suggests that metabolism is not the only factor determining the brain residence time of these compounds. nih.gov However, whole-brain concentrations of EOM SalB were found to decline more slowly than Salvinorin A after intraperitoneal administration, which is likely due to a combination of its increased metabolic stability and decreased plasma protein affinity. nih.gov
In Vitro Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its potential as a therapeutic agent. In the case of salvinorin B 2-methoxyethoxymethyl ether (also known as MOM-Sal B), its ether bond at the C(2) position, in contrast to the ester bond of salvinorin A, confers greater metabolic stability. nih.gov This structural modification makes it less susceptible to hydrolysis by esterases found in bodily fluids. nih.gov
Studies comparing the metabolic stability of salvinorin A and its derivatives have highlighted the advantages of modifying the C-2 position. The rapid metabolism of salvinorin A at this position to its inactive metabolite, salvinorin B, has limited its clinical development. nih.gov In contrast, derivatives like MOM-Sal B and the related ethoxymethyl ether salvinorin B (EOM-Sal B) exhibit improved in vivo stability. nih.gov This enhanced stability is attributed to the replacement of the easily hydrolyzed ester group. nih.gov
Interestingly, while EOM-Sal B showed a significant increase in metabolism in the presence of NADPH in rat liver microsome assays, suggesting increased CYP450-mediated oxidative potentials, other metabolic liabilities were improved. nih.gov This suggests a complex metabolic profile that warrants further investigation.
Considerations for In Vivo Stability and Duration of Action
The enhanced in vitro metabolic stability of this compound translates to a longer duration of action in vivo compared to its parent compound, salvinorin A. wikipedia.org While salvinorin A has a short duration of action, typically less than 30 minutes, MOM-Sal B's effects can last for 2 to 3 hours. wikipedia.org For instance, the antinociceptive and hypothermic effects of MOM-Sal B have been observed to last for 120 and 90 minutes, respectively. nih.gov
This prolonged in vivo activity is a direct consequence of the ether bond at the C(2) position, which is significantly less reactive than the ester bond of salvinorin A. nih.gov This increased metabolic stability likely contributes to its longer half-life in the body. nih.govresearchgate.net The improved in vivo stability of C-2 analogues like MOM-Sal B and EOM-Sal B is a key feature that makes them more viable candidates for therapeutic development than salvinorin A. nih.gov
Preclinical Models for Behavioral and Physiological Assessment
The unique pharmacological profile of this compound has been further characterized through various preclinical models designed to assess its behavioral and physiological effects.
Drug Discrimination Studies to Elucidate Stimulus Properties
Drug discrimination studies are a valuable tool for understanding the subjective effects of a compound. In these studies, animals are trained to distinguish between the effects of a known drug and a placebo. Research has shown that both MOM-Sal B and EOM-Sal B fully substitute for salvinorin A in drug discrimination assays, indicating that they produce similar interoceptive stimulus effects. nih.gov
Notably, both derivatives displayed greater potency than salvinorin A in these studies. nih.govwmich.edu In vivo findings have demonstrated that MOM-Sal B is slightly more potent than EOM-Sal B. wmich.edu Furthermore, EOM-Sal B was discriminated at longer post-injection intervals than salvinorin A, which is consistent with its longer duration of action. nih.gov These findings confirm that the discriminative stimulus effects of salvinorin A and its derivatives are mediated by kappa opioid receptors. scispace.com
Interestingly, while morphine and another hallucinogen failed to substitute for salvinorin A, ketamine and LSD produced partial substitution, suggesting some overlap in their stimulus properties. nih.gov This warrants further investigation into the nuanced subjective effects of these novel kappa opioid receptor agonists. nih.gov
Table 1: Drug Discrimination Data
| Compound | Training Drug | Result | Potency Comparison |
|---|---|---|---|
| This compound (MOM-Sal B) | Salvinorin A | Full Substitution nih.gov | More potent than Salvinorin A nih.govwmich.edu |
| Ethoxymethyl ether salvinorin B (EOM-Sal B) | Salvinorin A | Full Substitution nih.gov | More potent than Salvinorin A nih.govwmich.edu |
| Morphine | Salvinorin A | No Substitution nih.gov | N/A |
| Ketamine | Salvinorin A | Partial Substitution nih.gov | N/A |
Other Relevant Preclinical Behavioral Assays for Efficacy
Beyond drug discrimination, other preclinical behavioral assays have been employed to assess the efficacy of this compound. In the hot-plate test, a measure of antinociception, MOM-Sal B produced a more potent and efficacious response than the classic kappa opioid agonist U50,488H. nih.gov Specifically, MOM-Sal B demonstrated significant antinociceptive effects at a dose tenfold lower than U50,488H. nih.gov
In studies investigating its potential for treating demyelinating diseases like multiple sclerosis, the related compound EOM-Sal B has shown promising results. In a cuprizone-induced demyelination model, EOM-Sal B administration led to an increase in the number of mature oligodendrocytes and myelinated axons in the corpus callosum. nih.govresearchgate.net Furthermore, in an experimental autoimmune encephalomyelitis model, EOM-Sal B treatment effectively reduced disease severity. nih.govresearchgate.net
Behavioral pharmacology studies have also revealed that MOM-Sal B can induce dose-dependent immobility in mice, an effect that is blocked by a kappa opioid receptor antagonist. researchgate.netnih.gov In rats, it has been shown to produce dose-dependent antinociception and hypothermia. researchgate.netnih.gov Additionally, some C-2 derivatives of salvinorin A, including EOM-Sal B, have demonstrated anti-cocaine properties with minimal side effects in reinstatement models of drug seeking. nih.gov
Table 2: Preclinical Behavioral Assay Findings
| Assay | Compound | Model | Key Finding |
|---|---|---|---|
| Hot-Plate Test | MOM-Sal B | Rat | More potent and efficacious antinociception than U50,488H. nih.gov |
| Cuprizone-Induced Demyelination | EOM-Sal B | Mouse | Increased mature oligodendrocytes and myelinated axons. nih.govresearchgate.net |
| Experimental Autoimmune Encephalomyelitis | EOM-Sal B | Mouse | Decreased disease severity. nih.govresearchgate.net |
| Immobility Test | MOM-Sal B | Mouse | Dose-dependent immobility. researchgate.netnih.gov |
Table 3: Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| MOM-Sal B | This compound |
| EOM-Sal B | Ethoxymethyl ether salvinorin B |
| Sal A | Salvinorin A |
| Sal B | Salvinorin B |
| U50,488H | (trans)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide methanesulfonate |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic and Chromatographic Characterization
The precise chemical structure and purity of salvinorin B 2-methoxyethoxymethyl ether are paramount for accurate pharmacological studies. To this end, a combination of spectroscopic and chromatographic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to map the connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the furan (B31954) ring protons, the methoxyethoxymethyl (MEM) group, the methyl esters, and the complex array of protons on the diterpene scaffold. Key expected resonances would include the diagnostic signals for the methoxy (B1213986) group of the MEM ether and the protons of the ether linkage.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of all carbon atoms in the molecule. The spectrum for a related compound, salvinorin B (2-hydroxyethoxy)methyl ether, shows a range of signals that are indicative of the complex carbocyclic framework. Based on this, the expected chemical shifts for this compound can be inferred.
Table 1: Representative ¹³C NMR Chemical Shifts for a Related Salvinorin B Ether Derivative Note: Data is for salvinorin B (2-hydroxyethoxy)methyl ether and serves as a reference.
| Functional Group | Chemical Shift (ppm) |
| Carbonyls (C4, C10) | ~205.93 |
| Ester Carbonyl (C21) | ~171.14 |
| Furan Carbons | ~108.32, ~125.28, ~139.38, ~143.73 |
| Acetal Carbon (O-CH₂-O) | ~95.12 |
| Methoxy Carbon | ~51.46 |
| Neoclerodane Scaffold Carbons | Various signals between 15-80 ppm |
This table is based on data for a related compound and is for illustrative purposes.
Mass Spectrometry (MS) Applications for Molecular Formula and Metabolite Identification
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its metabolites in biological systems. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula by providing a highly accurate mass measurement.
The molecular formula of this compound is C₂₃H₃₀O₈, corresponding to a monoisotopic mass of 434.1941 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.
While a detailed fragmentation pattern for this compound is not extensively reported, analysis of related salvinorin compounds suggests that fragmentation would likely occur at the ether and ester linkages. The fragmentation pattern of the related compound 22-chlorosalvinorin A shows characteristic losses corresponding to its functional groups. nih.gov The study of salvinorin A metabolism has shown that a primary metabolic pathway is the hydrolysis of the C2-acetate group to form salvinorin B. nih.gov The ether linkage in this compound is expected to be more stable against hydrolysis compared to the ester bond in salvinorin A. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₃₀O₈ | nih.gov |
| Monoisotopic Mass | 434.1941 g/mol | nih.gov |
| Primary Metabolite of Salvinorin A | Salvinorin B | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized batches of this compound and for its quantitative analysis in various matrices. The method separates the target compound from impurities and by-products based on their differential partitioning between a stationary phase and a mobile phase.
For instance, the purity of the closely related salvinorin B ethoxymethyl ether has been assessed by HPLC to be greater than 99%. nih.gov The synthesis of this compound typically involves purification by flash chromatography on silica (B1680970) gel, a form of liquid chromatography. iucr.org
A typical HPLC method for the analysis of salvinorin analogs would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector.
Table 3: Illustrative HPLC Parameters for Analysis of Salvinorin Analogs Note: This table presents a general method and specific conditions would require optimization.
| Parameter | Description |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength relevant for the furan chromophore (e.g., 210 nm) |
| Purity of related EOM-SalB | >99% |
Structural Biology Approaches
Understanding the three-dimensional structure of this compound and how it interacts with the kappa-opioid receptor is fundamental to explaining its high potency and selectivity.
X-ray Crystallography for Crystal Structure Determination and Ligand Conformation Analysis
The crystal structure of salvinorin B methoxymethyl ether (MOM-SalB) reveals that the neoclerodane scaffold is nearly superimposable with that of the parent compound, salvinorin A. iucr.orgnih.gov A surprising finding from the crystal structure was the observation that the terminal carbon and oxygen atoms of the methoxymethyl ether group of MOM-SalB overlap with the corresponding atoms of the acetate (B1210297) group in salvinorin A. iucr.orgnih.gov This is possible because the MOM ether adopts a 'classic anomeric' conformation (gauche-gauche), which allows it to trace a helical path around the planar acetate of salvinorin A. iucr.orgnih.gov This structural insight is crucial for understanding the structure-activity relationships of salvinorin analogs.
Table 4: Crystallographic Data for Salvinorin B Methoxymethyl Ether
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | C2 | iucr.org |
| a (Å) | 27.8848 (7) | iucr.org |
| b (Å) | 6.2415 (2) | iucr.org |
| c (Å) | 12.8212 (3) | iucr.org |
| β (°) | 107.351 (1) | iucr.org |
| Volume (ų) | 2129.9 (1) | iucr.org |
| Z | 4 | iucr.org |
Computational Modeling of Ligand-Receptor Interactions and Docking Studies
Computational modeling and docking studies are used to simulate the interaction between this compound and the kappa-opioid receptor at an atomic level. These in silico methods complement experimental data and provide hypotheses about the binding mode of the ligand within the receptor's binding pocket.
Molecular modeling studies, guided by the crystal structure of the KOR and structure-activity relationship data, have been used to explore the binding poses of salvinorin A and its analogs. nih.gov These models suggest that the C2 position of salvinorin A is in close proximity to specific amino acid residues in the receptor, such as Y313⁷·³⁶ and C315⁷·³⁸. nih.gov The conformational information obtained from the crystal structure of this compound is invaluable for refining these docking models. The unexpected overlap of the MOM ether with the acetate group of salvinorin A suggests that the ether oxygen may engage in similar crucial interactions within the binding pocket. iucr.orgnih.gov These computational approaches are vital for the rational design of new KOR ligands with tailored pharmacological profiles.
Radiochemical Synthesis and Imaging
There is no available data on the synthesis of a Carbon-11 labeled version of this compound for use as a PET radioligand. Research has been conducted on other derivatives, but the specific methodologies for introducing a 11C isotope into the this compound molecule have not been published.
As no Carbon-11 radioligand for this compound has been synthesized, there have been no subsequent PET studies to investigate its entry into the brain, its regional distribution, or its clearance dynamics. Such studies are contingent on the successful development and validation of a suitable radiotracer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
